3-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one
CAS No.: 1060207-16-0
Cat. No.: VC11925181
Molecular Formula: C18H19FN4O3
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060207-16-0 |
|---|---|
| Molecular Formula | C18H19FN4O3 |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 3-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyrimidin-4-one |
| Standard InChI | InChI=1S/C18H19FN4O3/c1-13(24)21-6-8-22(9-7-21)18(26)11-23-12-20-16(10-17(23)25)14-2-4-15(19)5-3-14/h2-5,10,12H,6-9,11H2,1H3 |
| Standard InChI Key | HCPWWYYZHRJHDF-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F |
| Canonical SMILES | CC(=O)N1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F |
Introduction
Structural Features
Core Architecture
The molecule comprises:
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A 3,4-dihydropyrimidin-4-one ring, a scaffold known for bioactivity in calcium channel modulation and antimicrobial applications .
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A 4-fluorophenyl group at position 6, enhancing lipophilicity and target binding.
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A 2-(4-acetylpiperazin-1-yl)-2-oxoethyl side chain at position 3, introducing conformational flexibility and hydrogen-bonding capabilities .
Table 1: Key Physical Properties
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via multi-step reactions:
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Biginelli Reaction: A one-pot condensation of ethyl acetoacetate, 4-fluorobenzaldehyde, and urea under acidic conditions forms the dihydropyrimidinone core .
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Side-Chain Incorporation: The 2-(4-acetylpiperazin-1-yl)-2-oxoethyl group is introduced through nucleophilic substitution or amide coupling .
Table 2: Representative Synthesis Conditions
Spectral Characterization
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NMR (DMSO-): Key signals include δ 8.10 (NH), 7.82 (Ar–H), 3.52–3.40 (piperazine protons), and 2.89 (N–CH) .
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IR: Peaks at 1658 cm (C=O), 1541 cm (C=C), and 1115 cm (C–O) .
| Compound | Target | Activity (/IC) | Source |
|---|---|---|---|
| Dihydropyrimidinone 5e | A Adenosine Receptor | 23.6 nM | |
| Piperazine-thieno[2,3-b]pyridine | Tubulin | 12.4 µM (MCF-7) |
Structure-Activity Relationships (SAR)
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Fluorophenyl Group: Essential for π-π stacking with hydrophobic pockets in target proteins .
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Acetylpiperazine Side Chain: Improves solubility and modulates selectivity via hydrogen bonding with Asp/Glu residues .
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Dihydropyrimidinone Core: The partially saturated ring enhances metabolic stability compared to fully aromatic pyrimidines .
Future Directions
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